Pyrromethene 546

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyrromethene 546 typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere. The resulting product is purified through column chromatography to obtain the pure dye .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Redox Reactions and Electron Transfer

Pyrromethene 546 undergoes photoinduced electron transfer (PET) with electron acceptors, forming radical species:

-

Quenching by methyl viologen (MV²⁺) occurs at a diffusion-limited rate (~6 × 10⁹ M⁻¹s⁻¹) due to its moderate electron-donating capacity (E₁/₂ < 1.07 V vs SCE) .

-

Transient species include:

Key Reaction:

Implications: Radical intermediates participate in secondary reactions with oxygen, generating superoxide (O₂⁻- ) .

Dimerization via Radical Recombination

Exposure to hydrazine (NH₂NH₂) triggers a radical-mediated dimerization:

-

-

Hydrazine reduces PM546, forming a radical anion.

-

Two radicals recombine into a dianion dimer.

-

Protonation yields a neutral dimer with altered optical properties.

-

Evidence :

Photodegradation in Solvents

Laser irradiation in ethanol induces photochemical decay:

-

Primary pathway : Singlet oxygen (¹O₂) generation via energy transfer from excited PM546 .

-

Degradation rate : Accelerated in mixed-dye systems (e.g., with PM650) due to energy transfer .

Stability Data:

| Condition | Half-Life (hr) | Reference |

|---|---|---|

| Ethanol (ambient light) | ~48 | |

| Ethanol (dark) | >120 |

Substitution Reactions

Electron-withdrawing group (EWG) modifications alter reactivity:

-

Halogenation : Bromine or chlorine substitutes at the meso-position in acidic media .

-

Functionalization : 3,5-EWGs (e.g., NO₂) enhance oxidative stability and redshift absorption .

Acid-Base Responsiveness

PM546 undergoes reversible chromophore reactions with bases (e.g., NaOH) :

Cycling Performance :

| Cycle | Fluorescence Recovery (%) | Reference |

|---|---|---|

| 1 | 98 | |

| 5 | 92 |

Temperature-Dependent Behavior

Sorbitol additives modulate rotational dynamics in solutions:

Applications De Recherche Scientifique

Photophysical Properties

Pyrromethene 546 exhibits unique photophysical properties that are crucial for its application in various fields:

- High Absorption and Emission : PM546 has strong absorption in the visible spectrum and emits light at approximately 546 nm, making it suitable for fluorescence applications .

- Fluorescence Anisotropy : The dye can serve as a probe in fluorescence anisotropy studies, which are useful for investigating molecular interactions in biological systems .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Max (nm) | ~546 |

| Emission Max (nm) | ~560 |

| Quantum Yield | High |

| Solubility | Soluble in DMSO |

Applications in Biological Research

This compound is extensively used in biological research due to its fluorescence properties:

- Fluorescent Probes : PM546 is employed as a fluorescent probe for imaging and tracking biological molecules. Its ability to provide clear signals enhances the visualization of cellular processes.

- Thermal Probes : Studies have shown that PM546 can be used as a novel thermal probe for monitoring temperature changes in biological systems, which is critical for understanding thermal dynamics in living organisms .

Case Study: Fluorescence Anisotropy Studies

A study investigated the use of PM546 as a thermal probe through fluorescence anisotropy techniques. The findings indicated that PM546 could effectively monitor temperature variations within cells, providing insights into cellular responses to thermal stress .

Applications in Material Science

In material science, this compound serves multiple roles:

- Laser Dyes : PM546 is utilized as a laser dye due to its high photostability and favorable emission characteristics. It is particularly effective in solid-state lasers.

- Sensors : The dye can be integrated into sensor devices for detecting various chemical species, leveraging its fluorescence properties to provide real-time feedback.

Table 2: Applications of this compound in Material Science

| Application | Description |

|---|---|

| Laser Dye | Used in solid-state lasers with high efficiency |

| Chemical Sensors | Integrated into devices for real-time detection |

Electrochemical Applications

The electrochemical behavior of Pyrromethene dyes, including PM546, has been extensively studied. Research indicates that PM546 participates in photoinduced electron transfer processes, making it beneficial for applications such as:

- Photovoltaics : The dye's ability to facilitate charge transfer can enhance the efficiency of solar cells.

- Electrochromic Devices : PM546 can be employed in devices that change color upon electrical stimulation, useful for displays and smart windows .

Case Study: Photoinduced Electron Transfer

Research on the photophysics of Pyrromethene dyes highlighted their potential in photovoltaic applications. The findings demonstrated that PM546 could effectively facilitate electron transfer under light irradiation, suggesting its viability in solar energy conversion technologies .

Mécanisme D'action

The mechanism of action of Pyrromethene 546 involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s fluorescence properties are influenced by its molecular structure, which allows it to interact with various molecular targets. The pathways involved include energy transfer processes and interactions with surrounding molecules, leading to changes in fluorescence intensity and lifetime .

Comparaison Avec Des Composés Similaires

Pyrromethene 597: Similar structure with higher temperature sensitivity and fluorescence anisotropy.

Rhodamine 6G: Another fluorescent dye with different spectral properties.

Coumarin 540: A dye with comparable applications but different excitation and emission wavelengths.

Uniqueness of Pyrromethene 546: this compound is unique due to its high fluorescence quantum yield, photostability, and cost-effectiveness. It is three times cheaper than Pyrromethene 597, making it a preferred choice for many applications despite the latter’s superior temperature sensitivity .

Activité Biologique

Pyrromethene 546, also known as BODIPY 493/503, is a synthetic fluorescent dye that has garnered attention for its biological applications, particularly in imaging and quantifying lipid content in biological samples. This article provides a comprehensive overview of its biological activity, including its properties, applications in research, and relevant case studies.

- Molecular Formula : CHBFN

- Molecular Weight : 262.11 g/mol

- CAS Number : 121207-31-6

- Excitation/Emission Wavelength : 493/503 nm

This compound exhibits a lipophilic nature, making it suitable for labeling cellular lipid contents. Its fluorescence properties allow for real-time imaging of lipid droplets within cells, which is crucial for studies related to metabolism and cell biology.

This compound's mechanism involves localization to polar lipids within cellular membranes. Upon excitation, it emits fluorescence that can be detected using various microscopy techniques. This property enables researchers to visualize and quantify neutral lipids in live or fixed cells.

Applications in Biological Research

- Lipid Quantification : this compound is widely used to assess lipid content in various biological samples. It allows for the quantification of neutral lipids through flow cytometry and fluorescence microscopy.

- Cell Imaging : The dye's ability to stain lipid droplets makes it an effective tool for studying lipid metabolism in different cell types.

- Live Cell Imaging : Its compatibility with live cell imaging techniques facilitates the observation of dynamic processes involving lipids in real-time.

Case Study 1: Lipid Droplet Formation in A498 Cells

A study utilizing this compound involved A498 renal carcinoma cells cultured under conditions that promote lipid droplet formation. The cells were treated with oleic acid to enhance neutral lipid accumulation. Following treatment, the cells were stained with a working solution of this compound, and fluorescence microscopy was employed to visualize the lipid droplets.

- Methodology :

- Cells were incubated overnight with oleic acid.

- Staining was performed using a 2 µM solution of this compound.

- Fluorescence microscopy was used to capture images of the stained lipid droplets.

The results demonstrated a significant increase in fluorescence intensity corresponding to lipid droplet accumulation, validating the dye's effectiveness as a lipid marker .

Case Study 2: Solvatochromism and Lipid Analysis

Another investigation focused on the solvatochromic properties of Pyrromethene dyes, including this compound, across various solvents. This study aimed to understand how solvent polarity affects the spectral properties of the dye, which is critical for optimizing its use in biological applications.

- Findings :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 262.11 g/mol |

| Excitation Wavelength | 493 nm |

| Emission Wavelength | 503 nm |

| CAS Number | 121207-31-6 |

| Application | Description |

|---|---|

| Lipid Quantification | Assessing neutral lipids in biological samples |

| Cell Imaging | Visualizing lipid droplets in live/fixed cells |

| Live Cell Imaging | Observing dynamic lipid processes |

Propriétés

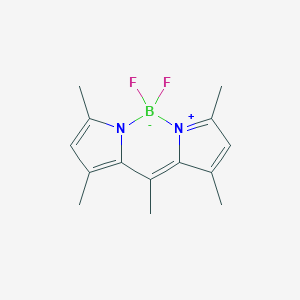

IUPAC Name |

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHPEGNOPSARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563812 | |

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121207-31-6 | |

| Record name | Pyrromethene 546 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.